

Toxicological Profile of Molinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Molinate*

Cat. No.: *B1677398*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate) is a selective thiocarbamate herbicide primarily used for the control of grassy weeds in rice cultivation. Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of **molinate**, summarizing key findings on its mechanism of action, pharmacokinetics, and various toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **molinate** is well-absorbed following oral administration. It is rapidly metabolized in the liver and excreted primarily through the urine. Excretion is largely complete within 48 hours, with approximately 88% of the administered dose found in the urine and 11% in the feces.

The metabolism of **molinate** proceeds via two main pathways: sulfoxidation and ring hydroxylation. The sulfoxidation pathway is considered the toxification pathway, leading to the

formation of **molinate** sulfoxide, which has been implicated in testicular toxicity. The hydroxylation pathway is a detoxification pathway.

Experimental Protocol: ADME Study in Rats

A typical ADME study to characterize the pharmacokinetic profile of **molinate** in rats would be conducted as follows:

- Test System: Male and female Sprague-Dawley rats.
- Administration: A single oral dose of radiolabeled **molinate**.
- Sample Collection: Urine, feces, and blood samples are collected at various time points over a defined period (e.g., 72 hours).
- Analysis: The total radioactivity in the collected samples is measured to determine the extent of absorption and excretion. The parent compound and its metabolites in the urine and feces are identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
- Endpoints: Key pharmacokinetic parameters such as the maximum plasma concentration (C_{max}), time to reach C_{max} (T_{max}), elimination half-life (t_{1/2}), and the percentage of the administered dose excreted in urine and feces are calculated.

Acute Toxicity

Molinate exhibits moderate acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route.

Quantitative Data for Acute Toxicity of Molinate

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	369 - 720 mg/kg	
LD50	Mouse	Oral	530 - 795 mg/kg	
LD50	Rat	Dermal	4000 - 4800 mg/kg	
LC50 (4-hour)	Rat	Inhalation	1.36 mg/L	

Symptoms of acute exposure to **molinate** can include nausea, diarrhea, abdominal pain, fever, weakness, and conjunctivitis.

Experimental Protocols for Acute Toxicity Studies

Acute Oral Toxicity (following OECD Guideline 401):

- Test System: Rats, typically of a standard strain.
- Administration: A single oral dose of **molinate** is administered by gavage. Multiple dose groups with a sufficient number of animals per group are used to determine the dose-response relationship.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals.

Acute Dermal Toxicity (following OECD Guideline 402):

- Test System: Rats or rabbits.
- Administration: A single dose of **molinate** is applied to a shaved area of the skin and covered with a porous gauze dressing for 24 hours.
- Observation Period: Animals are observed for mortality, signs of systemic toxicity, and local skin reactions for at least 14 days.

- Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (following OECD Guideline 403):

- Test System: Rats.
- Administration: Animals are exposed to an aerosol or vapor of **molinate** for a fixed period, typically 4 hours, in an inhalation chamber.
- Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days.
- Endpoint: The LC50, the concentration of the substance in the air that is lethal to 50% of the test animals, is calculated.

Chronic Toxicity

Long-term exposure to **molinate** has been shown to affect several organ systems, with the primary target organs being the thyroid, testes, and the nervous system. In a 2-year study in rats, no carcinogenic activity was reported at doses up to 2 mg/kg/day.

Quantitative Data from Chronic Toxicity and Other Studies

Study Type	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Endpoint	Reference
3-generation reproduction	Rat	0.2	0.63	Reduced litter size and pup survival	
Subchronic neurotoxicity	Rat	Not established	4.0 (males), 4.5 (females)	Decreased cholinesterase and neurotoxic esterase activity	
Developmental	Rat	-	35	Increased incidence of runting	
Developmental	Rabbit	20	-	Maternal and developmental toxicity	
Delayed neurotoxicity	Hen	200	630	Axonal degeneration	
2-year chronic/carcinogenicity	Rat	2	-	No carcinogenic activity	

Acceptable Daily Intake (ADI): 0.002 mg/kg/day

Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (following OECD Guideline 408)

- Test System: Rats.
- Administration: **Molinate** is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.

- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
- **Pathology:** At termination, all animals undergo a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.
- **Endpoints:** The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed toxic effects.

Reproductive and Developmental Toxicity

Molinate has been identified as a reproductive and developmental toxicant, with the rat being a particularly sensitive species.

Reproductive Toxicity: Administration of **molinate** to male rats has been shown to cause changes in spermatozoa and decreased fertility. The mechanism of male reproductive toxicity is believed to involve the inhibition of neutral cholesterol ester hydrolase in the testes by a metabolite of **molinate**, **molinate** sulfoxide. This inhibition disrupts the mobilization of cholesterol, a crucial precursor for steroid hormone synthesis, thereby impairing spermatogenesis.

Developmental Toxicity: In rats, developmental effects, such as an increased incidence of runting, have been observed at doses below those causing maternal toxicity. In rabbits, developmental toxicity was observed at the same dose level that produced maternal toxicity.

Experimental Protocols

Three-Generation Reproductive Toxicity Study (following OECD Guideline 416):

- **Test System:** Rats.
- **Administration:** **Molinate** is administered to the parent generation (F0) for a period before mating, during mating, and for the females, throughout gestation and lactation. The offspring (F1 generation) are then selected to become the parents of the F2 generation, and the process is repeated.

- Endpoints: The study evaluates the effects of the test substance on reproductive performance, including fertility, gestation, parturition, and lactation, as well as the growth and development of the offspring.

Developmental Toxicity Study (following OECD Guideline 414):

- Test System: Typically pregnant rats or rabbits.
- Administration: **Molinate** is administered to the dams daily during the period of organogenesis.
- Endpoints: The dams are observed for signs of maternal toxicity. The fetuses are examined for external, visceral, and skeletal abnormalities.

Neurotoxicity

Molinate is a known neurotoxicant, with effects demonstrated in multiple species, including rats, dogs, and hens. The primary mechanism of neurotoxicity is the inhibition of cholinesterase (ChE) and neurotoxic esterase (NTE). Inhibition of ChE can lead to an accumulation of the neurotransmitter acetylcholine, resulting in clinical signs such as ataxia, tremors, and salivation. **Molinate** has also been shown to cause delayed neurotoxicity in hens, characterized by axonal degeneration.

Experimental Protocol: Delayed Neurotoxicity Study in Hens (following OECD Guideline 418)

- Test System: Adult domestic hens.
- Administration: A single oral dose of **molinate** is administered. A positive control group treated with a known delayed neurotoxicant is also included.
- Observation Period: The hens are observed for at least 21 days for clinical signs of delayed neurotoxicity, such as ataxia and paralysis.
- Pathology: At the end of the observation period, the animals are sacrificed, and sections of the brain, spinal cord, and peripheral nerves are examined for histopathological evidence of axonal degeneration and demyelination.

- **Biochemical Analysis:** In some protocols, NTE activity in the brain and spinal cord is measured.

Genotoxicity and Carcinogenicity

Genotoxicity: **Molinate** has been reported to be non-genotoxic in some assays. However, a comprehensive evaluation of its genotoxic potential would involve a battery of in vitro and in vivo tests.

Carcinogenicity: In a 2-year carcinogenicity study in rats, no evidence of carcinogenic activity was reported at the doses tested. However, the US EPA has classified **molinate** as "suggestive of carcinogenicity" based on an increased incidence of kidney tumors in mice in other studies.

Experimental Protocols

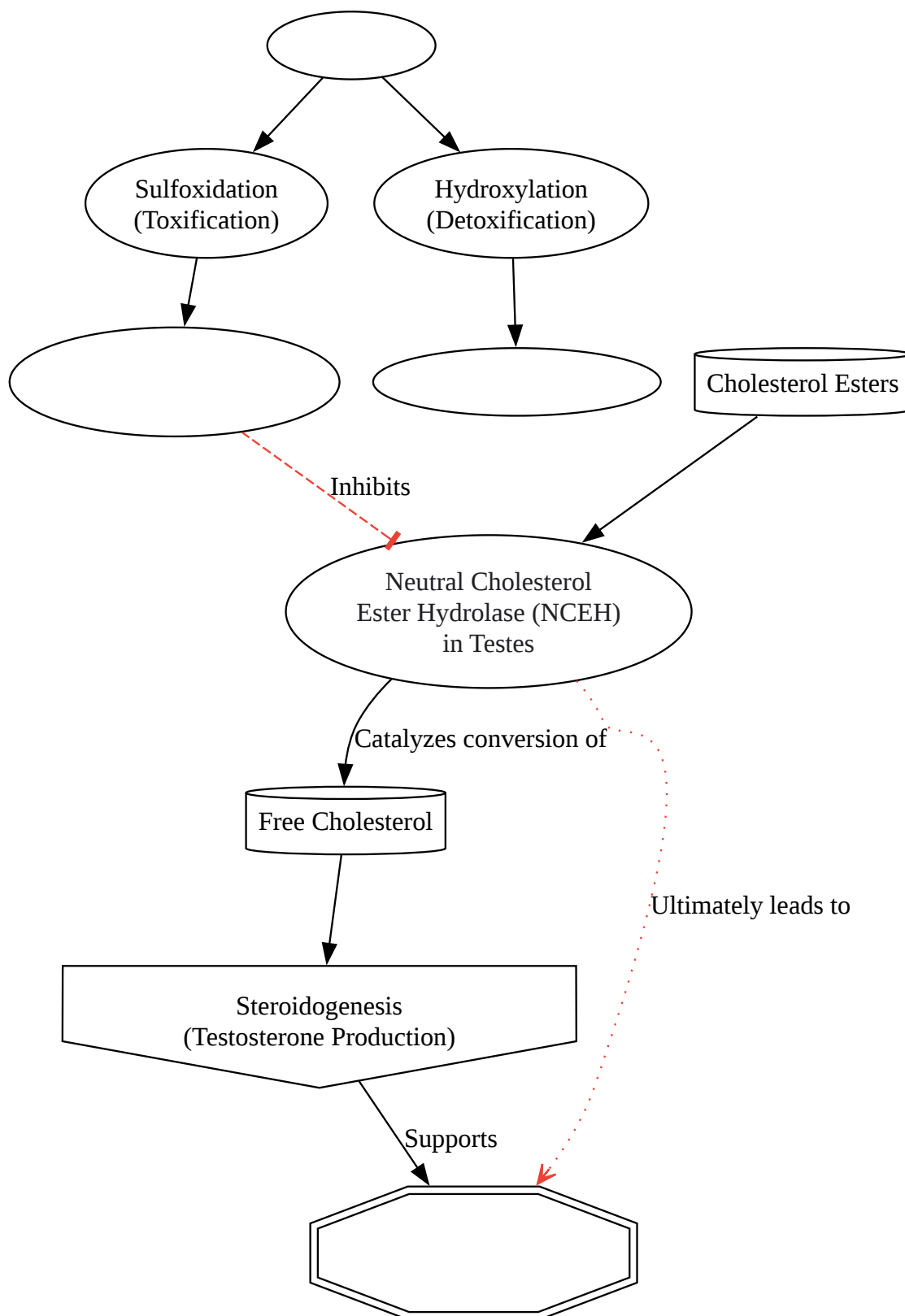
Ames Test (Bacterial Reverse Mutation Assay - following OECD Guideline 471):

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium*.
- **Procedure:** The bacterial strains are exposed to various concentrations of **molinate**, with and without an exogenous metabolic activation system (S9 mix).
- **Endpoint:** The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

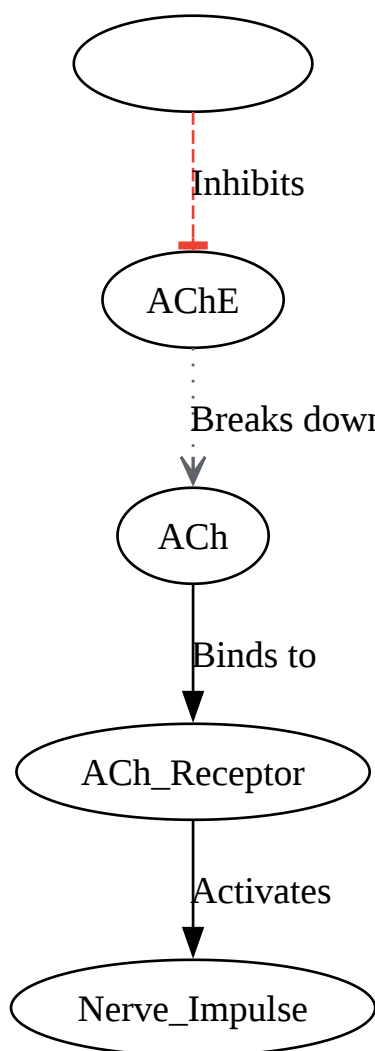
In Vivo Micronucleus Assay (following OECD Guideline 474):

- **Test System:** Mice or rats.
- **Procedure:** Animals are treated with **molinate**, and bone marrow or peripheral blood is collected at appropriate time points. The erythrocytes are examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
- **Endpoint:** A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is clastogenic or aneugenic in vivo.

Signaling Pathways and Mechanisms of Toxicity



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Conclusion

Molinate is a moderately toxic herbicide with a well-characterized toxicological profile. Its acute toxicity is moderate by oral and inhalation routes and low via dermal exposure. Chronic exposure can lead to effects on the thyroid, testes, and the nervous system. **Molinate** is a reproductive and developmental toxicant, with the mechanism of male reproductive toxicity linked to the inhibition of neutral cholesterol ester hydrolase by its sulfoxide metabolite. Its neurotoxicity is primarily due to the inhibition of cholinesterase and neurotoxic esterase. While some studies have suggested a potential for carcinogenicity in mice, a 2-year rat study did not show carcinogenic effects. A comprehensive understanding of these toxicological endpoints and the associated mechanisms is crucial for conducting accurate risk assessments and ensuring the safe use of this herbicide.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com